5-Cyclopropyl-2-phenylpyridine
Overview
Description
5-Cyclopropyl-2-phenylpyridine is a chemical compound characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a cyclopropyl boronic acid with a phenyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reagents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2-phenylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted pyridines.
Scientific Research Applications
5-Cyclopropyl-2-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 5-Cyclopropyl-2-phenylpyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-Phenylpyridine
5-Phenylpyridine
2-Cyclopropylpyridine
5-Cyclopropylpyridine
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Biological Activity
5-Cyclopropyl-2-phenylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyclopropyl group and a phenyl group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within the body. The conformational rigidity provided by the cyclopropyl group enhances the compound's binding affinity to proteins and enzymes, potentially modulating various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyridine have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
22 | Lung (A549) | 1.40 ± 0.09 |
27 | Lung (A549) | 1.21 ± 0.16 |
40 | Lung (A549) | 1.34 ± 0.14 |
39 | Colon (HT-29) | 2.96 ± 0.10 |
These findings suggest that modifications on the pyridine scaffold can lead to enhanced anticancer activity, indicating that similar approaches may be beneficial for optimizing the biological efficacy of this compound .
Neuroprotective Effects
In addition to anticancer properties, compounds containing similar structural motifs have been investigated for neuroprotective effects. For example, studies on analogs have shown improved pharmacokinetic properties and brain exposure, which are crucial for developing treatments for neurodegenerative diseases .
Case Studies
- Anticancer Screening : A series of compounds derived from pyridine were tested against lung, colon, breast, and melanoma cancer cell lines. Notably, compounds with structural similarities to this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in vitro .
- Neuroprotective Activity : Research has indicated that certain derivatives can cross the blood-brain barrier effectively while maintaining low toxicity profiles in neuroblastoma cells. This suggests potential applications in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
5-cyclopropyl-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-4-12(5-3-1)14-9-8-13(10-15-14)11-6-7-11/h1-5,8-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAWNTMXTAWYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745104 | |
Record name | 5-Cyclopropyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-30-0 | |
Record name | 5-Cyclopropyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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